N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide
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Overview
Description
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide is a chemical compound with a unique structure that includes a boron-containing dioxaborolane ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide typically involves the reaction of a suitable boronic acid derivative with a propylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the dioxaborolane ring. The reaction conditions may include temperatures ranging from room temperature to slightly elevated temperatures, and the reaction time can vary depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of new derivatives with different functional groups .
Scientific Research Applications
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: A boron-containing compound with similar reactivity.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A compound with a similar dioxaborolane ring structure
Uniqueness
Its ability to undergo multiple types of chemical reactions and its use in diverse scientific research areas highlight its versatility and importance .
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BNO4S/c1-9(2)10(3,4)16-11(15-9)7-6-8-12-17(5,13)14/h12H,6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQSBSHIQAOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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